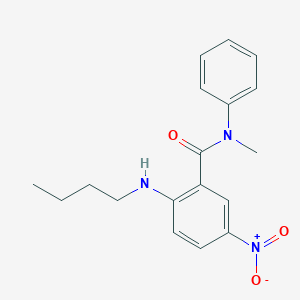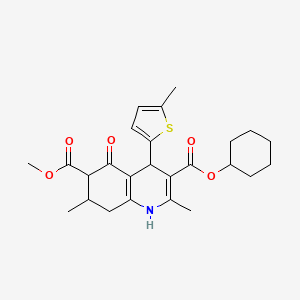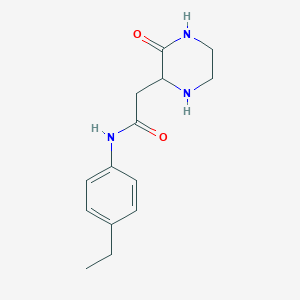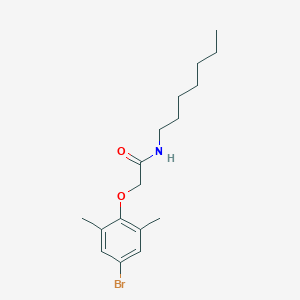![molecular formula C19H17ClN4O5 B4141053 N-(4-chlorophenyl)-4-{[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4141053.png)
N-(4-chlorophenyl)-4-{[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]amino}-3-nitrobenzamide
Overview
Description
N-(4-chlorophenyl)-4-{[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]amino}-3-nitrobenzamide, commonly known as CPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPN is a synthetic molecule that belongs to the class of benzamides and has been extensively studied for its biological activities.
Mechanism of Action
The mechanism of action of CPN is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CPN has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. CPN also inhibits the activity of the proteasome, which is responsible for the degradation of proteins. Additionally, CPN has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
CPN has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. CPN induces apoptosis by activating the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately cell death. CPN also induces cell cycle arrest at the G2/M phase, which prevents the cells from dividing. Additionally, CPN inhibits angiogenesis by inhibiting the production of vascular endothelial growth factor (VEGF), a protein involved in the formation of new blood vessels.
Advantages and Limitations for Lab Experiments
CPN has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. CPN is also relatively easy to synthesize, and its synthesis can be scaled up for large-scale production. However, CPN has some limitations, including its potential toxicity and the lack of a well-defined mechanism of action.
Future Directions
There are several future directions for the research on CPN. One area of research is the development of CPN-based anticancer drugs. CPN has shown promising results in inhibiting the growth of various cancer cells, and further research is needed to optimize its efficacy and minimize its toxicity. Another area of research is the development of CPN-based anti-inflammatory drugs. CPN has shown potential in inhibiting the production of pro-inflammatory cytokines and chemokines, and further research is needed to evaluate its efficacy in animal models of inflammation. Additionally, further research is needed to elucidate the mechanism of action of CPN and to identify its molecular targets.
Scientific Research Applications
CPN has been extensively studied for its biological activities, including its potential as an anticancer agent, anti-inflammatory agent, and antiviral agent. CPN has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer cells. CPN also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, CPN has been reported to have antiviral activity against the influenza virus and herpes simplex virus.
properties
IUPAC Name |
N-(4-chlorophenyl)-4-[2-(2,5-dioxopyrrolidin-1-yl)ethylamino]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O5/c20-13-2-4-14(5-3-13)22-19(27)12-1-6-15(16(11-12)24(28)29)21-9-10-23-17(25)7-8-18(23)26/h1-6,11,21H,7-10H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSVYRPGMYFCTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCNC2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-[2-(2,5-dioxopyrrolidin-1-yl)ethylamino]-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-amino-2-bromo-6-fluoro-4-nitrophenyl)amino]ethanol](/img/structure/B4140983.png)
![N-(2-{4-allyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-2-thiophenecarboxamide](/img/structure/B4140991.png)
![N-methyl-N-(2-phenyl-1-{1-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}ethyl)-3-thiophenecarboxamide](/img/structure/B4140999.png)

![2-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4141001.png)

![ethyl 4-{[(2-ethoxy-4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4141012.png)
![methyl [(6-{[4-(isobutylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate](/img/structure/B4141013.png)

![1-{4-[(6-amino-5-nitro-4-pyrimidinyl)oxy]-3-methoxyphenyl}ethanone](/img/structure/B4141045.png)

![2-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141062.png)

![1-(4-methoxyphenyl)-6,7-dimethyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141082.png)